N-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-N-methylcyclopropanesulfonamide
Description
N-(1-{1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-N-methylcyclopropanesulfonamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, a pyrrolidine ring, and a cyclopropanesulfonamide moiety. The cyclopropane sulfonamide group introduces steric and electronic effects that may influence solubility, metabolic stability, and target selectivity.
Properties
IUPAC Name |
N-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2S/c1-10-17-14-13(8-16-19(14)2)15(18-10)21-7-6-11(9-21)20(3)24(22,23)12-4-5-12/h8,11-12H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFCUQJXYGDODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCC(C3)N(C)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression. The compound’s interaction with CDK2 leads to the inhibition of the enzymatic activity of CDK2/cyclin A2.
Biochemical Pathways
The compound affects the cell cycle progression pathway by inhibiting CDK2. CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle. By inhibiting CDK2, the compound disrupts these transitions, leading to cell cycle arrest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
The pyrazolo[3,4-d]pyrimidine core is a common feature in kinase inhibitors. Key comparisons include:
Key Observations :
- The target compound ’s 1,6-dimethyl substitution contrasts with the chromen-2-yl group in the patent example, which introduces bulkier aromaticity and fluorinated substituents. This likely reduces solubility compared to the target compound’s cyclopropane sulfonamide group .
- Derivatives from the paper lack sulfonamide groups, instead featuring methoxyphenyl or alkyl/aryl N-substituents.
Functional Group Impact
- Cyclopropanesulfonamide vs. In contrast, the planar benzenesulfonamide in the patent example may favor π-π stacking but offers less steric control .
- Pyrrolidine vs. Chromen-2-yl : The pyrrolidine ring in the target compound introduces a basic nitrogen, which could improve solubility and membrane permeability. The chromen-2-yl group in the patent compound, however, may enhance DNA intercalation or kinase inhibition due to its extended aromatic system .
Physicochemical Properties
- Solubility : The cyclopropanesulfonamide group in the target compound likely improves aqueous solubility compared to the fluorinated chromen-2-yl derivatives (e.g., patent example with MP 175–178°C suggests moderate crystallinity and solubility limitations) .
- Metabolic Stability : Sulfonamide groups generally resist oxidative metabolism, suggesting the target compound may have a longer half-life than the methoxyphenyl derivatives reported in the paper .
Pharmacological Implications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
